3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lenalidomide can be synthesized through a multi-step process starting from phthalic anhydrideThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Lenalidomide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert Lenalidomide to its reduced forms.
Substitution: Lenalidomide can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of Lenalidomide, such as hydroxylated, reduced, and substituted analogs. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Lenalidomide has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives and analogs for studying structure-activity relationships.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and immune modulation.
Medicine: Widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological malignancies. .
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by stimulating T cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Direct Anti-tumor Activity: Induces apoptosis in cancer cells by modulating various signaling pathways.
Molecular Targets and Pathways: Lenalidomide targets the ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3.
Comparison with Similar Compounds
Lenalidomide is structurally similar to thalidomide but has enhanced potency and reduced toxicity. Other similar compounds include:
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory and anti-cancer properties.
Lenalidomide stands out due to its superior efficacy and safety profile compared to thalidomide and other analogs .
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-(7-amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H17N3O3/c17-12-2-1-8-5-11-9(6-10(8)12)7-19(16(11)22)13-3-4-14(20)18-15(13)21/h5-6,12-13H,1-4,7,17H2,(H,18,20,21) |
InChI Key |
BUWIBMORXSONCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2C1N |
Origin of Product |
United States |
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